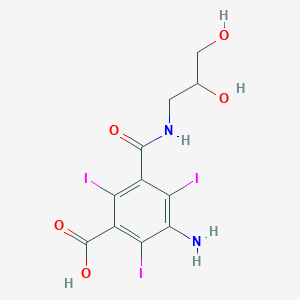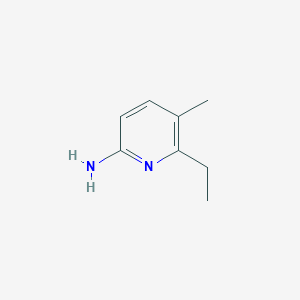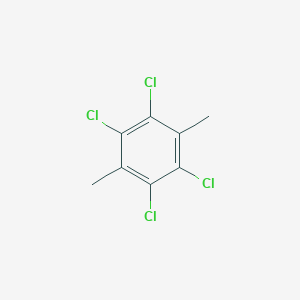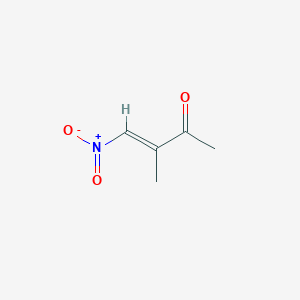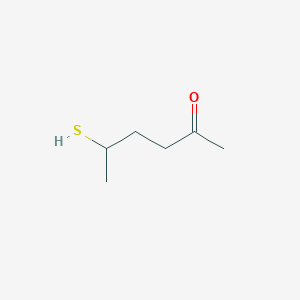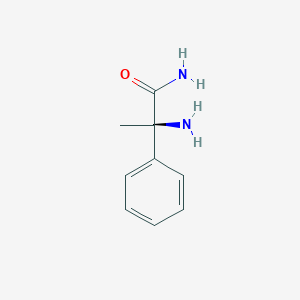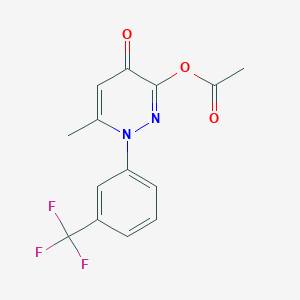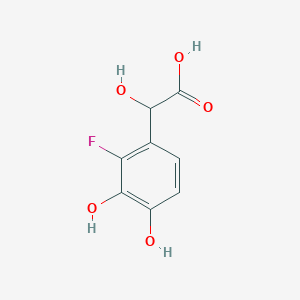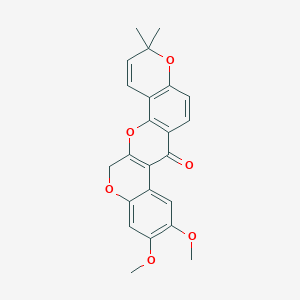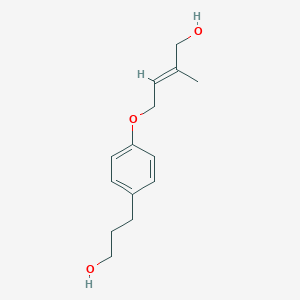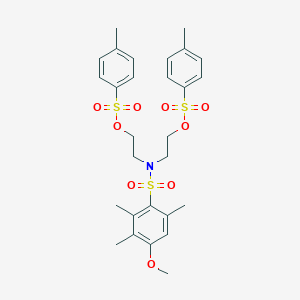
N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide, also known as BTE-2, is a sulfonamide-based compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide inhibits the activity of both CAIX and 5-LOX by binding to the active site of these enzymes. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to have a higher affinity for CAIX than for 5-LOX, which may explain its stronger anti-cancer effects compared to its anti-inflammatory effects.
生化学的および生理学的効果
N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, lung cancer, and renal cell carcinoma. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide inhibits the growth and proliferation of cancer cells and sensitizes them to chemotherapy. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of inflammation and pain. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide reduces the production of pro-inflammatory molecules and decreases inflammation and pain.
実験室実験の利点と制限
N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, its specificity for CAIX and 5-LOX, and its potential applications in cancer and inflammation research. However, N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide. One direction is to investigate the potential of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide as a therapeutic agent for cancer and inflammation. Clinical trials are needed to determine the safety and efficacy of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide in humans. Another direction is to explore the structure-activity relationship of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide and its analogs to optimize its potency and selectivity for CAIX and 5-LOX. Finally, the development of new synthesis methods for N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide may lead to more efficient and cost-effective production of this compound.
合成法
N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine and then reacting the resulting compound with 4-toluenesulfonyl chloride. Another method involves the reaction of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of sodium bicarbonate, followed by the reaction of the resulting compound with 4-toluenesulfonyl chloride. Both methods have been reported to yield N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide with high purity and yield.
科学的研究の応用
N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has potential applications in scientific research, particularly in the study of cancer and inflammation. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to decreased tumor growth and increased sensitivity to chemotherapy. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory molecules. Inhibition of 5-LOX activity can lead to decreased inflammation and pain.
特性
CAS番号 |
147597-63-5 |
|---|---|
製品名 |
N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide |
分子式 |
C28H35NO9S3 |
分子量 |
625.8 g/mol |
IUPAC名 |
2-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H35NO9S3/c1-20-7-11-25(12-8-20)40(32,33)37-17-15-29(16-18-38-41(34,35)26-13-9-21(2)10-14-26)39(30,31)28-22(3)19-27(36-6)23(4)24(28)5/h7-14,19H,15-18H2,1-6H3 |
InChIキー |
LZWMKXPKGLLVQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=C(C(=C(C=C3C)OC)C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=C(C(=C(C=C3C)OC)C)C |
同義語 |
is(TSOE)-MBS N,N-bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



